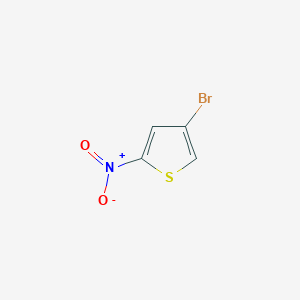

4-Bromo-2-nitrothiophene

Overview

Description

4-Bromo-2-nitrothiophene is a compound that belongs to the class of nitrothiophenes, which are known for their biological activities and their potential use in various chemical reactions. The structure and electronic properties of nitrothiophenes have been studied extensively, and they are known to exhibit a range of activities against different bacterial strains .

Synthesis Analysis

The synthesis of nitrothiophenes can be achieved through various methods. For instance, the bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, which is a related compound to this compound . Additionally, nitroketene dithioacetate can react with alpha-chloromethyl ketones to produce highly functionalized 3-nitrothiophenes, demonstrating the versatility of thiophene derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of nitrothiophenes has been analyzed using different computational methods. Quantum chemical calculations, including ab initio and density functional theory (DFT), have been employed to study the vibrational modes and to optimize the geometry of these compounds . The crystal structure of related bromo-nitrothiophene derivatives has also been determined, providing insight into the molecular conformation and electronic properties .

Chemical Reactions Analysis

Nitrothiophenes undergo various chemical reactions, including aromatic nucleophilic substitution. For example, the reaction of 2-bromo-5-nitrothiophene with morpholine has been studied, revealing the influence of solvent polarity and the hydrogen-bond donor and acceptor abilities on the reaction rate . The reactivity of nitrothiophenes is also affected by the presence of electron-acceptor substituents, which can lead to different reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophenes, such as entropy, heat capacity, and zero-point energy, have been calculated to understand their stability and reactivity . The HOMO-LUMO energy gap and other electronic properties, such as dipole moments and atomic charges, have been correlated with their biological activity . Additionally, non-linear optical properties and other non-linear free energy relationships have been explored to assess the potential applications of these compounds in various fields .

Scientific Research Applications

Bromination and Nitration Studies

Gol'dfarb, Grotmova, and Belen’kii (1974) explored the bromination of 2-cyanothiophene, leading predominantly to the 4-bromo derivative. This study highlights the selective bromination process essential in synthesizing 4-Bromo-2-nitrothiophene derivatives (Gol'dfarb, Grotmova, & Belen’kii, 1974).

Synthesis of Chalcone Analogues

Curti, Gellis, and Vanelle (2007) demonstrated the use of 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, a compound related to this compound, in synthesizing chalcone analogues. This involves an electron-transfer chain reaction showcasing its utility in organic synthesis (Curti, Gellis, & Vanelle, 2007).

Nucleophilic Substitution Reactions

Harifi-Mood and Mousavi-Tekmedash (2013) studied the reaction of 2-bromo-5-nitrothiophene with morpholine, focusing on the effects of solvents on reaction rates. This research provides insights into the reactivity of bromo-nitrothiophene compounds in different media (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Electrochemical Reduction

Sosonkin et al. (1981) investigated the electrochemical reduction of 2-bromo-5-nitrothiophene, providing essential data on the reduction mechanisms and potential applications in electrochemistry (Sosonkin, Strogov, Ponomareva, Domarev, Glushkova, & Freidlin, 1981).

Structure-Activity Relationships

Morley and Matthews (2006) conducted a study on the structure-activity relationships in nitrothiophenes, providing valuable insights into how structural modifications, like bromination, can influence biological activity (Morley & Matthews, 2006).

Mechanism of Action

Target of Action

4-Bromo-2-nitrothiophene is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are known to interact with various biological targets, including intracellular thiols .

Mode of Action

The mode of action of this compound is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of halogen . This interaction results in changes to the compound and its targets, which can influence various biological processes.

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biological effects, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It’s known that thiophene derivatives generally have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Studies on similar thiophene derivatives suggest that they can have a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

4-bromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUDHAXXFFPBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650297 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85598-49-8 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)